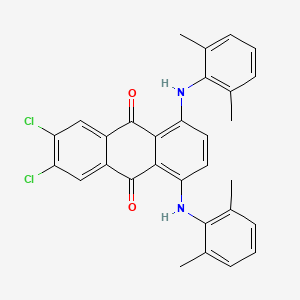

1,4-Bis((2,6-dimethylphenyl)amino)-6,7-dichloroanthraquinone

Description

1,4-Bis((2,6-dimethylphenyl)amino)-6,7-dichloroanthraquinone (CAS 18038-99-8) is an anthraquinone derivative characterized by two 2,6-dimethylphenylamino groups at positions 1 and 4 of the anthraquinone core, with additional chlorine atoms at positions 6 and 7. This structural configuration imparts unique electronic and steric properties, influencing its solubility, stability, and reactivity. Registered on May 31, 2018 , its molecular formula is inferred as C₃₀H₂₄Cl₂N₂O₂ (molecular weight ~515.44 g/mol), combining the hydrophobic chlorine substituents with the electron-donating dimethylphenylamino groups.

Properties

CAS No. |

67906-36-9 |

|---|---|

Molecular Formula |

C30H24Cl2N2O2 |

Molecular Weight |

515.4 g/mol |

IUPAC Name |

6,7-dichloro-1,4-bis(2,6-dimethylanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C30H24Cl2N2O2/c1-15-7-5-8-16(2)27(15)33-23-11-12-24(34-28-17(3)9-6-10-18(28)4)26-25(23)29(35)19-13-21(31)22(32)14-20(19)30(26)36/h5-14,33-34H,1-4H3 |

InChI Key |

PCNWENIIFRCYSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4C)C)C(=O)C5=CC(=C(C=C5C3=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Anthraquinone Derivatives

- The anthraquinone core is first selectively chlorinated at positions 6 and 7 to yield 6,7-dichloroanthraquinone derivatives.

- Chlorination methods involve the use of chlorine gas or chlorinating agents under controlled temperature conditions, often in the presence of solvents such as nitrobenzene or chlorobenzene to facilitate substitution.

Preparation of 1,4-Dichloroanthraquinone

- 1,4-Dichloroanthraquinone is prepared via Friedel-Crafts acylation of 1,4-dichlorobenzene with phthaloyl chloride in the presence of Lewis acid catalysts (e.g., aluminum chloride), followed by cyclization in sulfuric acid.

- This method provides good yields and purity, overcoming limitations of previous methods that had poor yields (<23%) or expensive starting materials.

Amination Step: Formation of 1,4-Bis((2,6-dimethylphenyl)amino)-6,7-dichloroanthraquinone

- The key step involves nucleophilic aromatic substitution (NAS) of the chlorine atoms at positions 1 and 4 of the 6,7-dichloro-1,4-dichloroanthraquinone intermediate by 2,6-dimethylaniline.

- Reaction conditions typically include elevated temperatures (often 150–270 °C), polar aprotic solvents, and sometimes the presence of bases or catalysts to facilitate substitution.

- The molar ratio of amine to dichloroanthraquinone is critical to ensure complete substitution and high yield.

- The reaction proceeds via displacement of chlorine atoms by the amino groups, forming stable C–N bonds.

Reaction Conditions and Optimization

Purification and Characterization

- After reaction completion, the mixture is cooled and filtered.

- The crude product is washed with solvents such as methanol or ethyl acetate to remove impurities.

- Purification may involve recrystallization from appropriate solvents.

- The final compound is characterized by melting point, elemental analysis, and spectral methods (NMR, IR, MS).

Research Findings and Yield Data

- Patent literature reports yields of the bis-anilinoanthraquinone derivatives generally exceeding 80% under optimized conditions.

- The presence of chlorine atoms at 6 and 7 positions remains intact during amination at 1 and 4 positions, allowing for further functionalization if needed.

- Reaction efficiency is highly dependent on temperature control and reagent purity.

- The substitution reaction is sensitive to reagent ratios; insufficient amine leads to incomplete substitution and lower yields.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-1,4-bis((2,6-dimethylphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

6,7-Dichloro-1,4-bis((2,6-dimethylphenyl)amino)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-1,4-bis((2,6-dimethylphenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous anthraquinones, emphasizing molecular features, physicochemical properties, and applications:

*Inferred; †Inferred based on nomenclature.

Key Observations:

Substituent Effects: The chlorine atoms in the target compound enhance hydrophobicity (higher LogP inferred) and electron-withdrawing effects compared to its non-chlorinated analog. This may improve stability in non-polar solvents or polymeric matrices. Hydroxyl groups in 6,7-dichloro-1,4-dihydroxyanthraquinone increase polarity, making it more water-soluble but less thermally stable than amino-substituted analogs .

Analytical Applications: The non-chlorinated analog (7639-96-5) is separable via reverse-phase HPLC using acetonitrile/water/phosphate acid mobile phases, suggesting utility in quality control or pharmacokinetic studies .

Research Findings and Implications

- Synthetic Challenges: Chlorination at the 6,7-positions likely requires controlled conditions to avoid over-halogenation, as seen in other dichloroanthraquinones .

- Thermal Stability: Amino-substituted anthraquinones (e.g., 7639-96-5) exhibit high thermal stability (boiling point ~615.9°C ), whereas hydroxylated variants may degrade at lower temperatures.

- Future Directions : Comparative studies on the electrochemical properties of these compounds could reveal applications in organic electronics or sensors.

Biological Activity

1,4-Bis((2,6-dimethylphenyl)amino)-6,7-dichloroanthraquinone (CAS No. 67906-36-9) is a synthetic organic compound belonging to the anthraquinone family. Its complex structure and notable chemical properties have drawn attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by data tables and research findings.

- Molecular Formula : C30H24Cl2N2O2

- Molar Mass : 515.43 g/mol

- Structure : The compound features a central anthraquinone moiety with amino groups substituted at the 1 and 4 positions, further substituted with 2,6-dimethylphenyl groups and chlorinated at the 6 and 7 positions.

Antitumor Activity

Research indicates that 1,4-bis((2,6-dimethylphenyl)amino)-6,7-dichloroanthraquinone exhibits significant antitumor properties. Its mechanisms include:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It inhibits topoisomerase enzymes, which are crucial for DNA unwinding during replication. This inhibition leads to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various bacterial strains. Studies highlight the following mechanisms:

- Biofilm Disruption : It interferes with biofilm formation, making bacteria more susceptible to treatment.

- Cell Wall Destruction : The compound can disrupt bacterial cell walls and inhibit nucleic acid synthesis .

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that 1,4-bis((2,6-dimethylphenyl)amino)-6,7-dichloroanthraquinone significantly reduced cell viability in a dose-dependent manner. The IC50 values for different cell lines were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 10.5 |

These results indicate its potential as a chemotherapeutic agent against various cancers.

Case Study 2: Antibacterial Activity

In a comparative study of antimicrobial agents against Staphylococcus aureus and Escherichia coli, the compound exhibited significant antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound may serve as a lead for developing new antibacterial therapies.

Structure-Activity Relationship (SAR)

The biological activity of anthraquinone derivatives is closely related to their structural features. For instance:

- Substituent Effects : The presence of bulky groups like 2,6-dimethylphenyl enhances solubility and biological activity.

- Chlorination : Chlorine atoms at positions 6 and 7 increase reactivity and potential interactions with biological targets .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 1,4-bis((2,6-dimethylphenyl)amino)-6,7-dichloroanthraquinone. Their biological activities can vary significantly based on structural modifications:

| Compound Name | Unique Features |

|---|---|

| 1,4-Bis((2-methylphenyl)amino)-6-chloroanthraquinone | Lacks dichlorination; potentially different activity |

| 1-Amino-4-(2-chlorophenyl)amino-6-chloroanthraquinone | Different amino substituents; distinct properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.